molecular formula C18H19N3O2S B5630185 N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B5630185
M. Wt: 341.4 g/mol
InChI Key: GDDCWBZEFAMAGJ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with a phenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-20(4-2)15(22)10-21-12-19-17-16(18(21)23)14(11-24-17)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDCWBZEFAMAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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